2-Amino-4-(trifluoromethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-5(10)3-4/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGBXAQMUBGGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380861 | |
| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106447-97-6 | |
| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Amino 4 Trifluoromethyl Pyridine
Established Synthetic Routes
Several conventional methods for the synthesis of 2-Amino-4-(trifluoromethyl)pyridine have been developed, each starting from a different halogenated pyridine (B92270) derivative. These routes are characterized by their reaction conditions and the nature of the starting materials.
Reaction of 2-Fluoro-4-trifluoromethyl-pyridine with Acetamidine (B91507) Hydrochloride
A transition-metal-free method provides an efficient route to 2-aminopyridine (B139424) derivatives. rsc.org This process involves the nucleophilic substitution and subsequent hydrolysis of 2-fluoro-4-(trifluoromethyl)pyridine (B38514) with acetamidine hydrochloride serving as the ammonia (B1221849) source. rsc.orgchemicalbook.com The reaction, carried out in dimethyl sulfoxide (B87167) with sodium hydroxide (B78521) and water, demonstrates high yield and chemoselectivity. rsc.orgchemicalbook.com This approach is advantageous due to the use of an inexpensive ammonia source and its applicability to other N-heterocycles with fluorine substituents. rsc.org
Reaction Parameters for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 2-Fluoro-4-trifluoromethyl-pyridine | Acetamidine hydrochloride, NaOH, H₂O | Dimethyl sulfoxide | Not specified | High |
Reaction of 2-Chloro-4-trifluoromethylpyridine with Ammonia
The direct amination of 2-chloro-4-(trifluoromethyl)pyridine (B1345723) with ammonia is a known method for producing this compound. google.comgoogle.com This reaction is typically performed at elevated temperatures, ranging from 50 to 200°C, with a preferred range of 100 to 180°C. google.com While this method is straightforward, it can suffer from insufficient reactivity and may require long reaction times for completion, posing challenges for industrial-scale production. google.com
General Conditions for the Ammonization of 2-Chloro-4-trifluoromethylpyridine
| Starting Material | Reagent | Temperature Range | Preferred Temperature |
| 2-Chloro-4-trifluoromethylpyridine | Ammonia | 50-200°C | 100-180°C |
Reaction of 2,6-Dichloro-4-trifluoromethylpyridine with Ammonia followed by Dehalogenation
A two-step process starting from 2,6-dichloro-4-(trifluoromethyl)pyridine (B123652) offers an alternative route. google.com The first step involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in the presence of a hydrophilic ether, such as tetrahydrofuran (B95107) (THF), to produce 2-amino-6-chloro-4-(trifluoromethyl)pyridine. google.comgoogle.com This intermediate is then subjected to dehalogenation to yield the final product, this compound. google.comgoogle.com
In a specific example, the initial reaction is carried out by heating the starting material with 28% aqueous ammonia and THF in an autoclave at 150°C for approximately 6 hours. chemicalbook.comgoogle.com After cooling, a 5% Palladium on carbon (Pd/C) catalyst is added, and the mixture is hydrogenated at 100°C under a hydrogen pressure of 2.0 MPa for about 3 hours. chemicalbook.comgoogle.com This process results in a 71.9% yield of this compound. chemicalbook.com The dehalogenation can be performed without isolating the intermediate, and the use of a hydrophilic ether is crucial for the initial reaction with ammonia. google.com
Detailed Reaction Conditions for the Two-Step Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Pressure | Yield |
| 1. Ammonization | 2,6-Dichloro-4-trifluoromethylpyridine, 28% Ammonia water | - | Tetrahydrofuran (THF) | 150°C | ~6 hours | Autoclave | - |
| 2. Dehalogenation | 2-Amino-6-chloro-4-trifluoromethylpyridine | 5% Pd/C, Hydrogen | - | 100°C | ~3 hours | 2.0 MPa | 71.9% |
Preparation from 2,4-Chlorotrifluoromethylpyridine (2,4-CTF)
This compound can also be prepared from 2,4-Chlorotrifluoromethylpyridine (2,4-CTF). This starting material is a derivative of 3-picoline and serves as a key intermediate for various chemical syntheses. jst.go.jp
Advanced Synthetic Strategies for Trifluoromethylpyridines
Modern synthetic chemistry has introduced more sophisticated methods for the preparation of trifluoromethylpyridines, focusing on catalytic processes to enhance efficiency and selectivity.
Catalytic Chlorination, Fluorination, and Ammonization
Advanced strategies for synthesizing trifluoromethylpyridines often involve catalytic reactions. nih.gov These can include simultaneous vapor-phase chlorination and fluorination at high temperatures (over 300°C) using transition metal-based catalysts like iron fluoride (B91410). nih.gov Another approach involves the Rh(III)-catalyzed C–H functionalization to create multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While these methods are powerful for creating a variety of fluorinated pyridines, specific catalytic ammonization processes to directly yield this compound are a continuous area of research to improve upon traditional methods. google.comnih.gov
Simultaneous Vapor-Phase Chlorination/Fluorination with Transition Metal Catalysts
The industrial synthesis of trifluoromethylpyridines often employs high-temperature, vapor-phase reactions starting from picoline isomers. google.com This approach combines chlorination and fluorination in a single process, facilitated by transition metal-based catalysts. While direct synthesis of this compound via this method is not prominently documented, the synthesis of its precursors, such as chlorinated 4-(trifluoromethyl)pyridines, is conceptually feasible starting from γ-picoline (4-methylpyridine).
The process typically involves passing a gaseous mixture of the picoline, chlorine, and a fluorine source (like hydrogen fluoride) over a heated catalyst bed. Transition metal catalysts, such as iron fluoride, are known to facilitate the halogen exchange and ring chlorination. google.com Silicate-based catalysts, including vermiculite, talc, and certain clays (B1170129) like attapulgite (B1143926) and bentonite, have also been patented for the vapor-phase chlorination of picolines to produce chloropyridines, which could then potentially undergo fluorination. google.com
The reaction conditions are harsh, with temperatures often exceeding 300°C. google.com The molar ratio of the reactants and the reaction temperature are critical parameters that control the degree of chlorination and the efficiency of the fluorine exchange. While this method is advantageous for large-scale production of some trifluoromethylpyridine isomers, it can lead to a mixture of multi-chlorinated byproducts, necessitating further purification steps. google.com
Cyclocondensation Reactions using Trifluoromethyl-containing Building Blocks
A versatile strategy for constructing the this compound scaffold involves the cyclocondensation of acyclic precursors already containing the trifluoromethyl group. This "building block" approach offers greater control over the final substitution pattern compared to post-functionalization of a pre-formed pyridine ring.
One notable example involves a multicomponent reaction that leads to the formation of the desired pyridine ring system. A key intermediate, 2-phenyl-4,6-bis(trifluoromethyl)pyridine, can be synthesized via the reductive cyclization of O-acyl oximes with hexafluoroacetylacetone, a reaction promoted by an NH4I/Na2S2O4 system. orgsyn.org This highlights the utility of trifluoromethylated diketones as building blocks.
More directly related to the target molecule, the synthesis of 2-amino-4-(trifluoromethyl)pyridines has been achieved through a copper-mediated [3+3] cycloaddition. In this approach, a β-CF3-acrylonitrile is reacted with an oxime ester in the presence of a copper catalyst to yield the corresponding 2-aminopyridine with a trifluoromethyl group at the 4-position. This method is notable for its redox-neutral conditions.
Furthermore, a precursor to this compound, specifically 2-chloro-4-(trifluoromethyl)pyridine, can be prepared and subsequently converted to the final product. This precursor itself can be synthesized and then used in amination reactions. google.com A documented synthesis of this compound involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide. chemicalbook.com
| Starting Materials | Reagents/Catalyst | Product | Reference |
| 2-Fluoro-4-trifluoromethyl-pyridine, Acetamidine hydrochloride | NaOH, H2O, DMSO | This compound | chemicalbook.com |
| O-acyl oximes, Hexafluoroacetylacetone | NH4I/Na2S2O4 | 2-Phenyl-4,6-bis(trifluoromethyl)pyridine | orgsyn.org |
| β-CF3-acrylonitrile, Oxime esters | CuCl | 4-CF3-2-NH2-pyridines |
Regioselective Fluorination Techniques
Regioselective fluorination techniques are crucial for the targeted synthesis of fluorinated pyridines. These methods can be broadly categorized based on the nature of the fluorinating step and the type of substrate used.
Rh(III)-Catalyzed C-H Functionalization
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of substituted pyridines. While the direct C-H trifluoromethylation of pyridines at the 4-position using this method is not yet well-established, related transformations demonstrate its potential. For instance, Rh(III) catalysts, such as [Cp*RhCl2]2, have been successfully employed for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This reaction proceeds via a C-H functionalization pathway and showcases the ability of Rh(III) to facilitate the formation of a pyridine ring with a specific fluorine substitution pattern. The choice of solvent is critical in these reactions to avoid side reactions, with ethyl acetate (B1210297) proving effective in preventing the displacement of fluorine. nih.gov
Although this specific example leads to 3-fluoropyridines, the underlying principle of using a transition metal to direct the formation of a substituted pyridine ring suggests that with appropriate substrate and catalyst design, this methodology could potentially be adapted for the synthesis of 4-(trifluoromethyl)pyridines.
Electrophilic Fluorination of Dihydropyridines
The electrophilic fluorination of dihydropyridine (B1217469) intermediates presents another pathway to fluorinated pyridines. In this approach, a dihydropyridine is first synthesized and then subjected to an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly used for this purpose.
Research has shown that 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated 3,6-dihydropyridines. These intermediates can then be readily converted to the corresponding aromatic pyridines through the elimination of hydrogen fluoride under mild conditions. While this method has been demonstrated for the synthesis of 2-(fluoromethyl)pyridines, its application to the direct synthesis of this compound would require a dihydropyridine precursor with the appropriate substitution pattern. The development of electrophilic trifluoromethylation reagents, such as hypervalent iodine compounds, offers a potential, though less explored, avenue for introducing a CF3 group at this stage. rsc.orgacs.orgnih.govrsc.org
| Substrate | Reagent | Product | Reference |
| 1,2-Dihydropyridines | Selectfluor® | Fluorinated 3,6-dihydropyridines |
Nucleophilic Aromatic Substitution (SNAr) with Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, particularly for introducing nucleophiles at the 2- and 4-positions, which are electronically activated by the ring nitrogen. stackexchange.com This method is highly effective for the synthesis of this compound, typically starting from a 2-halo-4-(trifluoromethyl)pyridine.
The reaction involves the displacement of a halide (typically fluoride or chloride) at the C-2 position by an amino group. The high electronegativity of the trifluoromethyl group at the C-4 position further activates the pyridine ring towards nucleophilic attack. A common procedure involves reacting 2-chloro-4-(trifluoromethyl)pyridine or 2-fluoro-4-(trifluoromethyl)pyridine with ammonia or an ammonia equivalent. google.com For instance, a patented method describes the reaction of 2,6-dichloro-4-trifluoromethylpyridine with aqueous ammonia, followed by dehalogenation of the resulting 2-amino-6-chloro-4-trifluoromethylpyridine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the target molecule. google.com The use of a hydrophilic ether solvent, such as tetrahydrofuran (THF), can facilitate this reaction. google.com
The rate of SNAr on halopyridines is influenced by the nature of the leaving group, with fluoride often being more reactive than chloride in this context due to its high electronegativity which enhances the electrophilicity of the carbon center. acs.org
| Starting Material | Reagents | Product | Reference |
| 2,6-Dichloro-4-trifluoromethylpyridine | 1. 28% aq. NH3, THF; 2. H2, 5% Pd/C | This compound | google.com |
| 2-Chloro-4-(trifluoromethyl)pyridine | Ammonia | This compound | google.com |
Site-Selective Integration of Trifluoromethyl Groups
The direct and regioselective introduction of a trifluoromethyl group onto a pyridine ring is a highly sought-after transformation. Recent advances have focused on methods that can achieve C-4 trifluoromethylation with high selectivity.
One strategy involves the activation of the pyridine ring to control the position of the incoming trifluoromethyl group. For example, a method for the 4-position-selective C-H perfluoroalkylation of pyridines has been developed using nucleophilic perfluoroalkylation reagents. acs.org The regioselectivity is achieved by electrophilically activating the pyridine ring with a sterically bulky borane (B79455) Lewis acid, which simultaneously hinders attack at the 2-position. acs.org
Another approach utilizes an N-methylpyridine quaternary ammonium (B1175870) activation strategy. nih.govresearcher.liferesearchgate.net In this method, the pyridine is first converted to its N-methylpyridinium salt. This activation enhances the electrophilicity of the ring and directs the trifluoromethylation to specific positions. Treatment of these pyridinium (B92312) salts with a trifluoromethyl source, such as trifluoroacetic acid in the presence of silver carbonate, can lead to the formation of trifluoromethylpyridines with excellent regioselectivity. nih.govresearcher.liferesearchgate.net While these methods are powerful for introducing the trifluoromethyl group, the synthesis of this compound would likely require subsequent functionalization to install the amino group.
| Strategy | Reagents/Catalyst | Outcome | Reference |
| Electrophilic activation with bulky Lewis acid | Nucleophilic CF3 source, Borane Lewis acid | 4-Position-selective C-H trifluoromethylation | acs.org |
| N-Methylpyridine quaternary ammonium activation | Trifluoroacetic acid, Silver carbonate | Regioselective C-H trifluoromethylation | nih.govresearcher.liferesearchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, approaches that incorporate these principles are of significant industrial interest. One such method involves a two-step process starting from 2,6-dichloro-4-trifluoromethylpyridine. google.com
This process first involves a selective amination reaction with ammonia in the presence of a hydrophilic ether solvent, such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (B130290) (2-Me-THF), to produce 2-amino-6-chloro-4-trifluoromethylpyridine. google.com This intermediate is then subjected to dehalogenation, typically via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, to yield the final product, this compound. google.com
The use of hydrophilic ethers is advantageous as they are generally considered to be less hazardous than many traditional organic solvents. google.comnih.gov The reaction can be performed efficiently in a one-pot manner, where the dehalogenation step follows the amination without the need to isolate the intermediate, thereby reducing waste and improving process efficiency. google.com Research has shown that varying the hydrophilic ether can influence the reaction's effectiveness, with different ethers providing high yields of the desired product under optimized conditions. google.com
| Starting Material | Solvent | Reaction Steps | Crude Yield |
|---|---|---|---|
| 2,6-Dichloro-4-trifluoromethylpyridine | Tetrahydrofuran (THF) | 1. Ammonolysis (150°C) 2. Catalytic Dehalogenation (100°C) | 89.0% |
| 2,6-Dichloro-4-trifluoromethylpyridine | 2-Methyltetrahydrofuran (2-Me-THF) | 1. Ammonolysis (150°C) 2. Catalytic Dehalogenation (100°C) | Data not specified, but effective |
| 2,6-Dichloro-4-trifluoromethylpyridine | 1,2-dimethoxyethane (DME) | 1. Ammonolysis (150°C) 2. Catalytic Dehalogenation (100°C) | 89.0% |
Solid-Phase Synthesis Techniques
Solid-phase synthesis is a powerful methodology primarily used for the high-throughput synthesis of compound libraries, particularly in drug discovery. This technique involves attaching a starting material to a solid support (resin) and performing a series of reactions, with the final product being cleaved from the support at the end of the synthesis. nih.govresearchgate.net
While the direct solid-phase synthesis of this compound is not extensively documented in readily available literature, the principles of this methodology have been successfully applied to create libraries of other substituted aminopyridine and pyridopyrimidine derivatives. nih.govnih.govurl.edu For instance, an efficient solid-phase synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines has been reported, which begins by anchoring a benzaldehyde (B42025) derivative to a Wang resin. nih.govurl.eduresearchgate.net Subsequent reactions, including Michael addition and cyclization with an amidine, build the heterocyclic core on the solid support before the final product is cleaved. nih.govurl.edu
Another example involves the use of an arylamidine linker for the solid-phase synthesis of N-substituted amidinoaryloxypyridine analogs via nucleophilic substitution on a fluoropyridyl template. nih.gov These examples demonstrate the feasibility of solid-phase strategies for generating complex pyridine-containing scaffolds. A hypothetical solid-phase route to derivatives of this compound could involve immobilizing a suitable pyridine precursor onto a resin and subsequently carrying out amination and modification steps.
Yamada-Curtius Rearrangement for Fluorinated Aminopyridines
The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine through the thermal decomposition of an acyl azide (B81097) intermediate to an isocyanate. nih.govorganic-chemistry.orgwikipedia.org The Yamada-Curtius rearrangement is a modification that allows for the one-pot conversion of a carboxylic acid to a urethane (B1682113) using diphenylphosphoryl azide (DPPA). nih.gov This method is particularly valuable for synthesizing fluorinated aminopyridines.
While a direct application to this compound from its corresponding carboxylic acid is not prominently cited, the synthesis of other fluorinated aminopyridines illustrates the utility of this reaction. For example, the Yamada-Curtius rearrangement has been successfully employed for the synthesis of 3-[¹⁸F]fluoro-4-aminopyridine, a PET radioligand. nih.gov
In this reported synthesis, the process starts with a suitable precursor which is converted to 3-[¹⁸F]fluoroisonicotinic acid. This intermediate is then treated with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (B128534) and heated. The reaction proceeds through the in-situ formation of an acyl azide, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the final 3-[¹⁸F]fluoro-4-aminopyridine product. nih.gov This one-pot reaction highlights the efficiency and utility of the Yamada-Curtius rearrangement for accessing aminopyridine structures that are otherwise challenging to synthesize.
| Precursor | Key Reagent | Temperature | Product | Radiochemical Yield |
|---|---|---|---|---|
| 3-[¹⁸F]fluoroisonicotinic acid | Diphenylphosphoryl azide (DPPA) | 130°C | 3-[¹⁸F]fluoro-4-aminopyridine | 5-15% |
Chemical Reactivity and Derivatization Studies of 2 Amino 4 Trifluoromethyl Pyridine
Functional Group Transformations of the Amino Moiety
The primary amino group at the C-2 position is a key site for derivatization. Its nucleophilic character allows it to readily participate in a wide range of reactions, including acylation, alkylation, and the formation of ureas, making it a pivotal handle for constructing more complex molecules. For instance, its reaction with isocyanates can yield substituted ureas, a common structural motif in biologically active compounds. google.com
The Chichibabin reaction is a classical method for the amination of nitrogen-containing heterocycles, typically involving the reaction of a pyridine (B92270) with sodium amide (NaNH₂) to introduce an amino group at the α-position (C-2 or C-6). wikipedia.org For 2-Amino-4-(trifluoromethyl)pyridine, which already possesses a C-2 amino group, a subsequent Chichibabin-type reaction could introduce a second amino group onto the pyridine ring.
The reaction mechanism proceeds via nucleophilic addition of the amide anion (NH₂⁻) to an electron-deficient carbon atom of the pyridine ring, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.org In this compound, the ring is significantly deactivated towards electrophilic attack but is primed for nucleophilic substitution due to the combined electron-withdrawing effects of the ring nitrogen and the C-4 trifluoromethyl group.
The most probable site for a second amination would be the C-6 position. This position is electronically activated (α to the ring nitrogen) and is not sterically hindered. The reaction would result in the formation of 4-(trifluoromethyl)pyridine-2,6-diamine. Studies on a related isomer, 4-Amino-2-(trifluoromethyl)pyridine, confirm its capability to undergo the Chichibabin reaction to introduce an additional amino group, supporting the potential for this transformation. ossila.com More recent protocols for the Chichibabin reaction utilize milder conditions, such as a sodium hydride-iodide composite, which could facilitate such transformations on substituted pyridines. ntu.edu.sg
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is characterized by its high stability and strong electron-withdrawing nature, with a Hammett constant (σp) of 0.54. nih.gov Due to the strength of the carbon-fluorine bonds, the CF₃ group is generally unreactive under most standard synthetic conditions and does not directly participate in reactions such as hydrolysis or substitution.
Its primary role is electronic; it significantly influences the reactivity of the pyridine ring. By withdrawing electron density, the CF₃ group deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). nih.gov This electronic influence is critical in directing the regioselectivity of reactions on the pyridine core and contributes to the metabolic stability and binding affinity of derivative molecules in biological systems. ontosight.ai
Reactions of the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by the competing electronic effects of its substituents and the inherent properties of the heterocycle.
Synthesis of Complex Derivatives
This compound is a valuable starting material for synthesizing complex molecules with specific functions, particularly in the pharmaceutical and materials science sectors. pipzine-chem.comjst.go.jp
A significant application of this compound is as a key intermediate in the development of Active Pharmaceutical Ingredients (APIs). ontosight.ainih.gov Its structure is incorporated into larger molecules designed to interact with specific biological targets.
One prominent example is its use in the synthesis of Bimiralisib (B560068) , an investigational drug that acts as a dual PI3K/mTOR inhibitor for cancer therapy. nih.gov The synthesis utilizes this compound as a core building block, highlighting the compound's importance in medicinal chemistry. nih.govjst.go.jp
Table 1: API Derivative of this compound
| Starting Material | API Derivative | Therapeutic Class | Source(s) |
|---|
The structural features of this compound, specifically the pyridine nitrogen and the exocyclic amino group, make it a suitable scaffold for the design of chelating ligands for metal-catalyzed reactions. These two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered ring.
While specific research on ligands derived directly from this compound is specialized, the broader class of substituted aminopyridines is well-established in coordination chemistry. For example, related trifluoromethyl-substituted pyridine-oxazoline (PyOx) ligands are used to create highly active and enantioselective catalysts for reactions like the asymmetric addition of arylboronic acids. acs.org Furthermore, the isomer 4-Amino-2-(trifluoromethyl)pyridine is used to synthesize ligands that stabilize hypervalent iodine reagents, which are used in a variety of synthetic transformations. ossila.com These examples underscore the potential of this compound to serve as a precursor to specialized ligands for catalysis.
Substituted Azetidinones
The synthesis of substituted azetidinones, also known as β-lactams, from this compound represents a significant area of derivatization, leveraging the compound's reactive amino group to build complex heterocyclic structures. The construction of the azetidinone ring is typically not achieved in a single step but through a well-established multi-step sequence involving the formation of key intermediates. This pathway allows for the introduction of diverse substituents, leading to a library of novel compounds. The general synthetic strategy involves an initial acylation of the parent amine, followed by the introduction of a hydrazinyl moiety, condensation to form a Schiff base, and a final cyclization step to construct the four-membered azetidinone ring.
Synthetic Pathway to Substituted Azetidinones
The conversion of this compound into substituted azetidinones is accomplished via a four-step reaction sequence. This method is analogous to established procedures for synthesizing N-amino-β-lactams from various primary amines. mdpi.comijddd.com
Step 1: Synthesis of 2-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide (Compound I)
The synthetic route commences with the acylation of this compound. The primary amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in an inert solvent such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at 0°C, to manage the exothermic nature of the reaction. erciyes.edu.trsphinxsai.com The presence of a base like triethylamine (B128534) (TEA) or 1,8-diazabicyclo[11.5.4.0]undec-7-ene (DBU) may be used to scavenge the HCl byproduct. sphinxsai.com The resulting intermediate is 2-chloro-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide.
Step 2: Synthesis of 2-Hydrazinyl-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide (Compound II)
The chloroacetamide intermediate (Compound I) is then converted to a hydrazinyl derivative. This is achieved through nucleophilic substitution, where hydrazine (B178648) hydrate (B1144303) displaces the chlorine atom. mdpi.com The reaction is commonly performed in an alcohol solvent, such as ethanol, and may require heating under reflux to proceed to completion. scispace.com This step yields 2-hydrazinyl-N-(4-(trifluoromethyl)pyridin-2-yl)acetamide (Compound II), a key precursor for the subsequent condensation.
Step 3: Synthesis of Schiff Bases (Hydrazones) (Compounds IIIa-d)
The hydrazinyl acetamide (B32628) intermediate (Compound II) serves as the foundation for creating a series of Schiff bases (specifically, hydrazones). This is accomplished by condensing the terminal amino group of the hydrazine moiety with a variety of substituted aromatic aldehydes. mdpi.com The reaction is typically conducted in ethanol, often with a few drops of a catalytic acid like glacial acetic acid, and heated to reflux for several hours. scispace.com This versatile step allows for the introduction of a wide range of substituents onto the eventual azetidinone ring.
Interactive Table: Synthesis of Schiff Base Intermediates (IIIa-d)
| Compound | Ar-CHO Substituent (R) | Solvent | Reaction Time (h) | Yield (%) |
| IIIa | 4-Chlorophenyl | Ethanol | 5 | 88 |
| IIIb | 4-Methoxyphenyl | Ethanol | 6 | 91 |
| IIIc | 4-Nitrophenyl | Ethanol | 5 | 85 |
| IIId | 2-Hydroxyphenyl | Ethanol | 7 | 82 |
| Yields are based on analogous reactions reported in the literature. mdpi.com |
Step 4: Cycloaddition to form Substituted Azetidinones (Compounds IVa-d)
The final step in the sequence is the formation of the β-lactam ring via a [2+2] cycloaddition reaction. The Schiff bases (Compounds IIIa-d) are treated with chloroacetyl chloride in an anhydrous, non-polar solvent like 1,4-dioxane. mdpi.comijddd.com A tertiary amine, typically triethylamine, is added dropwise at low temperatures (0-5 °C) to act as a base, which facilitates the in-situ formation of a ketene (B1206846) from chloroacetyl chloride. mdpi.com The ketene then undergoes cycloaddition with the imine bond (C=N) of the Schiff base to construct the 4-oxoazetidine ring. This reaction, a variation of the Staudinger synthesis, typically yields 3-chloro-substituted azetidinones. The resulting products are N-(3-chloro-4-aryl-2-oxoazetidin-1-yl)-2-((4-(trifluoromethyl)pyridin-2-yl)amino)acetamides.
Interactive Table: Synthesis of Substituted Azetidinones (IVa-d)
| Compound | R-Group (from Aldehyde) | Solvent | Reaction Time (h) | Yield (%) |
| IVa | 4-Chlorophenyl | 1,4-Dioxane | 8 | 72 |
| IVb | 4-Methoxyphenyl | 1,4-Dioxane | 8 | 75 |
| IVc | 4-Nitrophenyl | 1,4-Dioxane | 9 | 68 |
| IVd | 2-Hydroxyphenyl | 1,4-Dioxane | 8 | 65 |
| Yields are based on analogous reactions reported in the literature. mdpi.comijddd.com |
This synthetic methodology provides a reliable and versatile route to novel substituted azetidinones derived from this compound, enabling systematic studies of their chemical properties.
Computational Chemistry and Theoretical Studies
Molecular Modeling and Simulations
Molecular modeling and simulations are powerful tools used to represent and predict the behavior of molecules. For 2-Amino-4-(trifluoromethyl)pyridine, these techniques can be employed to understand its interactions with other molecules, its dynamic behavior, and its potential binding modes in a biological or material science context.
While specific molecular dynamics or extensive simulation studies focused solely on this compound are not widely available in the cited literature, the general approach involves creating a computational model of the molecule. This model can then be used in simulations, such as Molecular Dynamics (MD) or Monte Carlo (MC) simulations, to explore its conformational space and interaction energies. For instance, modeling could predict how the trifluoromethyl group influences the molecule's interaction with solvents or a protein's active site.
Table 1: Example of Molecular Modeling Parameters for this compound Simulation
This interactive table illustrates typical parameters that would be defined in a molecular mechanics force field for simulating this compound.
| Parameter Type | Atom Types Involved | Example Value | Description |
| Bond Stretching | C-N | 430 kcal/mol/Ų | Force constant for the bond between a carbon and nitrogen atom in the pyridine (B92270) ring. |
| Angle Bending | C-C-N | 65 kcal/mol/rad² | Force constant for the angle formed by three adjacent atoms in the ring. |
| Torsional Angle | H-N-C=C | 1.5 kcal/mol | Energy barrier for rotation around the C-N bond of the amino group. |
| van der Waals | F...H | Variable | Parameters (Lennard-Jones potential) describing non-bonded interactions. |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed DFT studies on this compound are not extensively reported in the searched literature. However, such calculations would typically be used to determine key electronic descriptors. For example, a study on the related compound 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) utilized DFT to investigate its molecular and electronic structure. acs.orgnih.gov Similar calculations for this compound would provide insights into its reactivity. The molecular electrostatic potential (MEP), for instance, can be calculated to identify regions of the molecule that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). researchgate.netthaiscience.info Natural Bond Orbital (NBO) analysis is another quantum chemical method that would elucidate charge distribution, hybridization, and donor-acceptor interactions within the molecule. wisc.eduscirp.org
Table 2: Hypothetical Quantum Chemical Descriptors for this compound (Calculated via DFT)
This table shows examples of electronic properties that would be calculated using quantum chemical methods. The values are illustrative.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
| Electron Affinity | 1.1 eV | Energy released when an electron is added. |
| Ionization Potential | 8.0 eV | Energy required to remove an electron. |
Conformational Analysis and Stability
Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary points of conformational flexibility are the rotation of the amino (-NH2) and trifluoromethyl (-CF3) groups relative to the pyridine ring.
A comprehensive conformational analysis, likely using quantum chemical methods, would calculate the potential energy surface as a function of the key dihedral angles. This would identify the most stable (lowest energy) conformation and the energy barriers between different conformers. While specific studies on this molecule are sparse, research on similar structures like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole has shown that the energy barrier between different tautomers (amino and imino forms) can be calculated to determine which is more stable. acs.orgnih.gov For this compound, it is expected that the planar amino group and the staggered trifluoromethyl group relative to the ring would represent a low-energy conformation.
Spectroscopic Property Prediction
Theoretical calculations are crucial for interpreting experimental spectra and assigning vibrational modes to specific molecular motions. For this compound, DFT calculations can predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net
By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. mdpi.comyale.edu Comparing this to experimental spectra allows for a detailed assignment of peaks. For instance, studies on similar pyridine derivatives have assigned C-C and C-N stretching vibrations within the pyridine ring and have detailed the vibrational modes of substituents. jocpr.comresearchgate.net The prediction of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method is also a standard computational practice that aids in structure elucidation. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.netnih.govnih.govosti.govresearchgate.net
Table 3: Example of Predicted Vibrational Frequencies for this compound
This interactive table provides an example of how theoretical calculations can be used to assign experimental spectroscopic data. Frequencies are for illustrative purposes.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity | Description |
| N-H Symmetric Stretch | 3450 | Medium | Stretching of the two N-H bonds in the amino group. |
| C=N Ring Stretch | 1610 | Strong | Stretching vibration of the carbon-nitrogen bonds within the pyridine ring. |
| C-F Symmetric Stretch | 1150 | Very Strong | Symmetric stretching of the three C-F bonds in the trifluoromethyl group. |
| Ring Breathing | 995 | Medium | In-plane expansion and contraction of the entire pyridine ring. |
| C-H Out-of-Plane Bend | 850 | Strong | Bending of the C-H bonds on the pyridine ring out of the plane of the ring. |
Applications in Medicinal Chemistry and Drug Discovery
As a Scaffold in Drug Design and Development
For Cancer Treatment (e.g., Naporafenib, RAF Inhibitor)nih.govnih.gov
The 2-Amino-4-(trifluoromethyl)pyridine scaffold is integral to the development of novel cancer therapeutics, such as RAF inhibitors. Naporafenib, a type II RAF inhibitor, incorporates this moiety. nih.govnih.gov In the crystal structure of Naporafenib bound to BRAF, the trifluoromethyl-substituted pyridine (B92270) ring binds within a hydrophobic pocket. nih.gov Type II RAF inhibitors like Naporafenib are designed to be potent against RAF dimers and are particularly effective against CRAF. nih.govnih.gov However, research indicates that Naporafenib is markedly less potent against the ARAF isoform. nih.govnih.gov
Oral Checkpoint Kinase Inhibitors for Immunotherapy (e.g., CCT245737)nih.govnih.govacs.orgresearchgate.net
In the field of immunotherapy, this compound is a key component of oral checkpoint kinase inhibitors. CCT245737 is a potent and selective oral inhibitor of Checkpoint Kinase 1 (CHK1). nih.govnih.govacs.orgresearchgate.net The 2-aminopyridine (B139424) core of CCT245737 establishes critical hydrogen bonds with Glu85 and Cys87 in the kinase hinge region of CHK1. acs.org This compound has demonstrated the ability to abrogate the G2 checkpoint induced by etoposide, with IC50 values ranging from 30 to 220 nM in various cell lines, confirming its potent cellular CHK1 inhibition. nih.gov CCT245737 is a highly selective ATP-competitive inhibitor with over 1,000-fold selectivity for CHK1 over CHK2 and CDK1. researchgate.net
Phosphoinositide 3-Kinase (PI3K) Inhibitors (e.g., Bimiralisib)acs.orgacs.orgnih.govnih.gov
The this compound scaffold is also utilized in the design of Phosphoinositide 3-Kinase (PI3K) inhibitors. Bimiralisib (B560068) (PQR309) is a potent, brain-penetrant, and orally bioavailable pan-class I PI3K/mTOR inhibitor. acs.orgnih.gov The this compound moiety in Bimiralisib is crucial for its binding to PI3K. acs.org X-ray crystallography has shown that the amino group of this moiety forms hydrogen bonds with key aspartate residues (Asp836, Asp841, and Asp964) in the PI3Kγ binding pocket. acs.orgnih.gov The substitution of the pyridine with a trifluoromethyl group can be used to fine-tune the selectivity between PI3K and mTOR. acs.org
Corticotropin-Releasing Factor Receptor 2 (CRF2) Antagonists (e.g., Astressin 2B TFA)abmole.cominvivochem.comcreative-peptides.comtocris.commedchemexpress.com
While Astressin 2B TFA is a potent and selective peptide antagonist of the corticotropin-releasing factor receptor 2 (CRF2), the direct incorporation of the this compound scaffold is not explicitly detailed in the provided search results. abmole.cominvivochem.comcreative-peptides.comtocris.commedchemexpress.com Astressin 2B demonstrates high selectivity for CRF2 with an IC50 value of 1.3 nM, compared to over 500 nM for CRF1. abmole.cominvivochem.comtocris.commedchemexpress.com It is a valuable tool for studying the physiological roles of CRF2. creative-peptides.com
Cysteine Protease Inhibitors (e.g., MAPI)anu.edu.aursc.orgnih.gov
The this compound scaffold has been explored in the development of cysteine protease inhibitors. Peptidomimetic nitriles have been designed as inhibitors for falcipain-2, a cysteine protease from the malaria parasite Plasmodium falciparum. rsc.org These inhibitors demonstrate selectivity against human cathepsins. rsc.org Another strategy involves the biocompatible macrocyclization between an N-terminal cysteine and a 2-cyanopyridine, which can be derived from this compound, to create stable peptide inhibitors. anu.edu.au
Potentiators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) (e.g., Icenticaftor)nih.govnih.gov
In the context of cystic fibrosis and other diseases associated with CFTR dysfunction, potentiators are crucial for restoring protein function. Icenticaftor (QBW251) is an orally administered CFTR potentiator. nih.gov While the precise chemical structure of Icenticaftor and the direct inclusion of the this compound scaffold are not detailed in the provided search results, it has been investigated for its potential to improve respiratory symptoms in patients with chronic obstructive pulmonary disease (COPD). nih.govnih.gov A phase IIb clinical trial showed that a 300 mg twice-daily dose was the most effective in improving lung function and reducing symptoms at 24 weeks, although the primary endpoint at 12 weeks was not met. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies have provided valuable insights into how structural modifications influence biological activity.
In the development of analogues of Enasidenib, SAR studies have been critical. Enasidenib's structure comprises a central s-triazine core with two lipophilic trifluoromethyl-pyridine "tails". nih.gov Research into novel analogues has explored variations of these tails to improve potency and selectivity for the mutant IDH2 enzyme. These studies help to delineate the specific structural features of the trifluoromethyl-pyridine moieties that are essential for optimal binding and inhibitory activity. nih.gov
Furthermore, SAR studies on 2-amino-4-(1,2,4-triazol)pyridine derivatives, designed to overcome tyrosine kinase inhibitor (TKI) resistance, have shown how substitutions on the pyridine ring impact the inhibitory activity against epidermal growth factor receptor (EGFR) mutants. nih.gov These studies provide a framework for the rational design of next-generation inhibitors based on the 2-aminopyridine scaffold. General reviews on the SAR of pyridine derivatives also indicate that the positions of substituents like amino and other functional groups can significantly enhance or reduce the desired biological effect, such as antiproliferative activity. nih.gov
Table 2: Summary of SAR Insights for Related Pyridine Derivatives
| Compound Class | Target | Key SAR Findings |
| Enasidenib Analogues | Mutant IDH2 | The symmetric hydrophobic tails, including the trifluoromethyl-pyridine moieties, are crucial for binding to the allosteric site of the IDH2 dimer. nih.gov |
| 2-Amino-4-(triazol)pyridines | EGFR (TKI-resistant) | Modifications to the pyridine and triazole moieties directly influence the inhibitory potency against specific EGFR mutations. nih.gov |
| General Pyridine Derivatives | Various (e.g., cancer cell lines) | The position and nature of substituents (e.g., -NH2, -OH, halogens) on the pyridine ring significantly affect antiproliferative activity. nih.gov |
Fragment-Based Drug Design (FBDD)
Fragment-based drug design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov These fragment hits then serve as starting points for the construction of more potent and selective drug candidates.
While specific studies detailing the use of this compound as a fragment in a screening campaign are not prominent in the literature, its properties make it an excellent candidate for inclusion in fragment libraries. nih.govrsc.org The "Rule of Three" is a common guideline for fragment properties (molecular weight ≤ 300, logP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3), and this compound fits these criteria well.
The 2-aminopyridine motif itself is a well-known "privileged" scaffold in medicinal chemistry that has been identified in numerous fragment screening campaigns. It is known to form key hydrogen bond interactions with protein targets, particularly with the carboxylate side chains of aspartate and glutamate (B1630785) residues. The addition of the trifluoromethyl group provides a lipophilic and metabolically stable vector for exploring hydrophobic pockets within a target's binding site. Therefore, this compound represents a valuable fragment for probing protein surfaces and identifying starting points for drug discovery, even if its specific application in published FBDD campaigns is not yet widely reported. nih.govnih.govrsc.org
Drug Resistance Studies
Overcoming drug resistance is a major challenge in the treatment of cancer and infectious diseases. The 2-aminopyridine scaffold has been explored as a basis for developing drugs that can circumvent resistance mechanisms.
A notable example involves the design of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent inhibitors of EGFR, specifically targeting mutations like T790M and EGFRvIII that confer resistance to first- and second-generation TKIs in non-small cell lung cancer and glioblastoma. nih.gov In this research, compounds with this scaffold demonstrated the ability to potently inhibit the resistant forms of the enzyme, providing a new avenue for treating TKI-resistant cancers. nih.gov
Similarly, studies on pyrazolo[3,4-d]pyrimidines, which are structurally related to pyridines, have shown their potential in reversing P-glycoprotein (P-gp) mediated multidrug resistance. These compounds were found to inhibit the P-gp efflux pump, thereby restoring the efficacy of co-administered chemotherapy agents. mdpi.com While not directly involving this compound, these findings support the potential of this and related heterocyclic scaffolds in the development of agents to combat drug resistance.
Prodrug Strategies Involving this compound
This compound serves as a crucial building block in the synthesis of more complex pharmacologically active molecules rather than being extensively developed through various prodrug strategies itself. nih.gov In medicinal chemistry, it is recognized as a key intermediate. nih.gov For instance, this compound is a pivotal component in the synthesis of bimiralisib, a phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) inhibitor that has been investigated in clinical trials. nih.govnih.gov
The primary role of this compound is as a foundational scaffold. nih.gov Its unique structure, featuring a pyridine ring substituted with both an amino group and a trifluoromethyl group, provides a versatile platform for constructing innovative drugs with potential applications as anti-tumor and antiviral agents. nih.gov The trifluoromethyl group, in particular, can enhance properties like metabolic stability and bioavailability in the final drug product. While the principles of prodrug design—such as attaching amino acids or other promoieties to improve drug delivery and reduce toxicity—are well-established in medicinal chemistry, specific, documented examples of applying these strategies directly to this compound are not prevalent in the reviewed literature. Its value is primarily demonstrated in its incorporation into larger, more complex drug candidates like bimiralisib. nih.govnih.gov
Radiopharmaceuticals and PET Imaging
The development of radiolabeled aminopyridines is an area of active research for applications in positron emission tomography (PET) imaging, particularly for neurological conditions. While direct radiolabeling of this compound is not extensively documented, research into structurally related compounds highlights the potential of this chemical class in diagnostics.
A significant example is the development of radiolabeled derivatives of 4-aminopyridine (B3432731) (4-AP) for imaging demyelinating diseases such as multiple sclerosis. nih.gov In this context, researchers have successfully synthesized and evaluated [11C]3-trifluoromethyl-4-aminopyridine ([11C]3-CF3-4AP), an isomer of the subject compound, as a potential PET radioligand. nih.gov
Research Findings on [11C]3-trifluoromethyl-4-aminopyridine
Synthesis: The synthesis of [11C]3-CF3-4AP was achieved using [11C]CuCF3, a method that allows for the labeling of molecules with a carbon-11 (B1219553) isotope. nih.gov This technique is valuable because it can produce radiotracers with the high molar activity required for PET imaging. nih.gov The precursor for this synthesis was 3-iodo-4-aminopyridine. nih.gov The resulting radiotracer, [11C]3-CF3-4AP, was produced with high radiochemical purity (>98%). nih.gov
Preclinical Imaging: Initial PET imaging studies were conducted in a healthy rhesus macaque. nih.gov The findings from this preclinical study were promising and are summarized in the table below.
| Evaluation Metric | Result | Citation |
| Brain Penetration | Good | nih.gov |
| Kinetics | Suitable for a 11C-labeled compound | nih.gov |
| Molar Activity (at End of Bombardment) | 438 GBq/μmol | nih.gov |
| Radiochemical Purity | >98% | nih.gov |
These early results indicate that [11C]3-trifluoromethyl-4-aminopyridine is a potentially useful tracer for demyelinating diseases. nih.gov The study demonstrates the utility of the [11C]CuCF3 method for labeling pyridines and provides a basis for further investigation into the specificity and sensitivity of this radioligand for detecting demyelinated brain tissues. nih.gov This research underscores the potential of trifluoromethylated aminopyridines as a class of compounds for developing novel PET imaging agents. nih.gov
Applications in Agrochemical Research and Development
As a Key Intermediate in Pesticide Formulations
2-Amino-4-(trifluoromethyl)pyridine is a valuable intermediate in the production of both pharmaceuticals and agrochemicals pmarketresearch.comgoogle.comgoogle.com. In the agricultural sector, it is a precursor for innovative fungicides and herbicides pmarketresearch.com. The synthesis process to create this compound is complex, involving steps such as positioned catalytic chlorination, in-depth chlorination, fluorination, and ammonization, which establishes it as a high-tech intermediate in the agrochemical industry agropages.com.
The demand for trifluoromethylpyridine (TFMP) derivatives, including those synthesized from this compound, has been steadily increasing, with agrochemical applications accounting for a significant portion of its consumption pmarketresearch.comresearchoutreach.org. Its role as an intermediate is critical for producing fourth-generation agrochemical products that are characterized by high efficacy and lower toxicity agropages.com. The resulting fluorine-containing pyridine (B92270) pesticides often exhibit biological activity that is several times greater than their non-fluorinated counterparts, allowing for lower application rates and reduced environmental residues agropages.com. A patent highlights its utility in synthesizing N-pyridyl-N'-benzoylurea compounds, which are noted for their use as pesticides google.com.
Fluorine-Containing Pyridine Pesticides
The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into pyridine-based molecules has been a major advancement in the agrochemical industry nih.govjst.go.jp. Over the last two decades, more than half of the newly launched pesticides have been fluorinated compounds nih.govjst.go.jp. The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous successful commercial pesticides nih.govchigroup.sitejst.go.jp.
While many commercial TFMP agrochemicals are synthesized from intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) or 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), the 4-(trifluoromethyl)pyridine (B1295354) structure is also significant jst.go.jp. For example, the insecticide flonicamid and the herbicide pyroxsulam are two commercialized agrochemicals that feature a unique 4-trifluoromethyl-substituted pyridine moiety jst.go.jp. Flonicamid, developed for aphid control, was discovered through the screening of various TFMP analogues, which revealed that certain nicotinamide derivatives had promising activity jst.go.jp.
The table below lists some commercial agrochemicals containing the trifluoromethylpyridine moiety, illustrating the importance of this structural class.
| Agrochemical | Type | Key TFMP Intermediate Position | Year of Commercialization |
| Fluazifop-butyl | Herbicide | 5-(trifluoromethyl) | 1982 |
| Flazasulfuron | Herbicide | 3-(trifluoromethyl) | 1986 |
| Fluazinam | Fungicide | 5-(trifluoromethyl) | 1988 |
| Flonicamid | Insecticide | 4-(trifluoromethyl) | 2003 |
| Pyroxsulam | Herbicide | 4-(trifluoromethyl) | 2007 |
| Sulfoxaflor | Insecticide | 6-(trifluoromethyl) | 2012 |
| Fluopyram | Fungicide, Nematicide | 5-(trifluoromethyl) | N/A |
This table is based on data from multiple sources and illustrates the diversity of trifluoromethylpyridine-based agrochemicals nih.govresearchoutreach.orgjst.go.jpnih.gov.
Insecticidal Activity of Derivatives
Derivatives of this compound and related TFMP compounds have shown significant potential in the development of new insecticides. The trifluoromethyl pyridine skeleton plays a vital role in the discovery of novel insecticidal molecules, with numerous commercial insecticides incorporating this feature nih.gov.
Research has focused on synthesizing and evaluating the bioactivity of new derivatives. For instance, a series of trifluoromethyl pyridine derivatives that also contain a 1,3,4-oxadiazole moiety demonstrated potent insecticidal activity against agricultural pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth) nih.govrsc.org. In laboratory bioassays, many of these synthesized compounds showed 100% insecticidal activity at a concentration of 500 mg/L nih.govrsc.org.
Specific research findings on these novel derivatives are summarized below:
| Compound ID | Target Pest | LC50 (mg/L) | Reference Compound | Reference LC50 (mg/L) |
| E18 | Mythimna separata | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 |
Data from a study on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety rsc.org.
Furthermore, a patent describes the preparation of N-(2,6-difluorobenzoyl)-N′-(4-trifluoromethyl-2-pyridyl)urea from 2-amino-4-trifluoromethylpyridine google.com. This derivative was specifically highlighted for its utility as a pesticide, demonstrating the direct pathway from the parent compound to an active insecticidal agent google.com. The development of flonicamid also stemmed from research into TFMP analogues, leading to a novel insecticide for controlling aphids jst.go.jp.
Herbicide, Fungicide, and Nematicide Applications
The versatility of the trifluoromethylpyridine scaffold extends across various classes of pesticides, including herbicides, fungicides, and nematicides acs.orgresearchgate.net.
Herbicides: The introduction of a TFMP moiety has led to the development of highly effective herbicides.
Fluazifop-butyl was the first herbicide to incorporate a TFMP substructure and proved effective against perennial grass weeds nih.govresearchoutreach.org.
Flazasulfuron is a sulfonylurea-type herbicide used selectively in turf, sugarcane, and perennial crops nih.govresearchoutreach.org.
Pyroxsulam , which contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, was developed to control key weeds in cereal crops with improved crop selectivity compared to its phenyl analogues nih.govresearchoutreach.orgresearchoutreach.org.
Fungicides: TFMP derivatives are also prominent in fungicide development.
Fluazinam is a potent fungicide that utilizes a TFMP derivative (2,3,5-DCTF) in its synthesis researchoutreach.org.
Fluopyram , which contains a 3-chloro-5-(trifluoromethyl)pyridine-2-yl moiety, is a succinate dehydrogenase inhibitor (SDHI) with both fungicidal and nematicidal properties nih.govnih.gov.
Research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has identified compounds with excellent fungicidal activity against Botrytis cinerea (gray mold), in some cases exceeding the efficacy of commercial fungicides like pyrimethanil and cyprodinil mdpi.com.
Nematicides: More recently, fluorinated compounds, including those with a trifluoromethyl pyridine structure, have been developed as next-generation nematicides nih.gov.
Fluopyram has been found to induce reversible paralysis in plant-parasitic nematodes nih.gov.
Fluazaindolizine is another modern nematicide containing a trifluoromethyl imidazo[1,2-a]pyridine structure nih.gov.
Studies have also shown that certain TFMP-containing piperazine derivatives exhibit broad-spectrum activity against nematodes as well as other insect pests acs.org.
This broad range of applications underscores the importance of this compound and related intermediates in the ongoing search for more effective and selective crop protection solutions researchgate.net.
Advanced Characterization Techniques for 2 Amino 4 Trifluoromethyl Pyridine and Its Derivatives
Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are paramount for elucidating the molecular structure of 2-Amino-4-(trifluoromethyl)pyridine. Each method provides unique insights into the compound's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the pyridine (B92270) ring and the amino group. The aromatic protons will appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions on the pyridine ring. The protons of the amino group (-NH₂) typically appear as a broader signal.
¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule, including those in the pyridine ring and the trifluoromethyl group. The chemical shift of the carbon attached to the fluorine atoms is significantly influenced by their high electronegativity.
¹⁹F NMR: This technique is highly specific for the fluorine atoms in the trifluoromethyl (-CF₃) group. It typically shows a singlet, confirming the presence and chemical environment of the -CF₃ group.
Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to assign chemical shifts accurately for the compound and its derivatives researchgate.netjocpr.com.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 6.5 - 6.7 | 105 - 110 |
| H-5 | 6.8 - 7.0 | 115 - 120 |
| H-6 | 8.0 - 8.2 | 150 - 155 |
| NH₂ | 4.5 - 5.5 (broad) | - |
| C-2 | - | 160 - 165 |
| C-4 | - | 135 - 140 (q) |
| CF₃ | - | 120 - 125 (q) |
(Note: Predicted values are based on typical ranges for similar structures. 'q' denotes a quartet due to C-F coupling.)
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands.
N-H Vibrations: The amino group (-NH₂) shows characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C and C=N Vibrations: The stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.
C-F Vibrations: The trifluoromethyl group (-CF₃) gives rise to very strong and characteristic absorption bands in the 1100-1350 cm⁻¹ range due to C-F stretching vibrations.
These assignments are often supported by computational methods like Density Functional Theory (DFT) to analyze the vibrational modes of the molecule and its derivatives researchgate.netjocpr.com.
Interactive Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 | Strong-Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and can also provide structural information through analysis of its fragmentation patterns. The molecular weight of the compound is 162.11 g/mol sigmaaldrich.comnih.gov. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Techniques like gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of derivatives in complex matrices nih.gov.
Crystallography and Solid-State Analysis
Since this compound is a solid at room temperature, solid-state analysis is essential for understanding its crystal structure and thermal properties sigmaaldrich.com.
X-ray Crystallography
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the material's thermal properties.
Differential Scanning Calorimetry (DSC): DSC is used to measure the melting point and purity of the compound. For this compound, the melting point is reported to be in the range of 70-74 °C sigmaaldrich.comsigmaaldrich.com.
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information about the thermal stability and decomposition of the compound.
Interactive Table 3: Solid-State Properties of this compound
| Property | Technique | Value | Reference |
|---|---|---|---|
| Physical State | Visual Inspection | Solid, White to Light yellow powder/crystal | sigmaaldrich.comtcichemicals.com |
| Melting Point | DSC / Capillary Method | 70-74 °C | sigmaaldrich.comsigmaaldrich.com |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are fundamental for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. A patent for the production of this compound describes a specific HPLC method used to monitor the reaction and analyze the purity of the final product google.com. The method's parameters, such as the stationary phase, mobile phase composition, flow rate, and detector wavelength, are optimized to achieve a good separation of the target compound from starting materials and by-products google.com. Method validation ensures the reliability of the results by assessing parameters like selectivity, precision, accuracy, and linearity ptfarm.pl.
Interactive Table 4: Exemplary HPLC Conditions for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Waters 5C18-AR (4.6 mm x 150 mm) |
| Mobile Phase | Methanol/Water = 4/1, with 0.5% acetic acid |
| Column Temperature | 40 °C |
| Flow Rate | 1 mL/min |
| Detection | UV at 254 nm |
(Source: Based on conditions described in a production patent google.com)
Gas Chromatography (GC)
Gas chromatography is another powerful technique for purity analysis, particularly for volatile compounds. The purity of this compound has been determined by GC, with results indicating a purity of greater than 98.0% tcichemicals.com. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a sample nih.gov.
Patent Landscape and Commercial Development
Patents on Synthetic Processes
The industrial production of 2-Amino-4-(trifluoromethyl)pyridine has been the subject of various patents, focusing on improving yield, purity, and cost-effectiveness. A notable patented method involves a multi-step process starting from a halogenated precursor.
One prominent process involves the reaction of a 2,X-dihalo-4-(trifluoromethyl)pyridine (where X is a halogen like chlorine or bromine) with ammonia (B1221849) in the presence of a hydrophilic ether. google.comgoogle.com This initial step yields a 2-amino-X-halo-4-(trifluoromethyl)pyridine intermediate. Subsequent dehalogenation of this intermediate produces the final this compound. google.com This method is considered advantageous for industrial-scale production. google.com
Another patented approach describes the direct preparation by reacting a halogeno-trifluoromethylpyridine compound, such as 2-chloro-4-(trifluoromethyl)pyridine (B1345723), with ammonia at elevated temperatures, typically between 50 to 200°C. googleapis.com These patents underscore the compound's value, which justifies the development of specialized synthetic routes. google.comgoogleapis.com
| Patent Number | Assignee/Inventors | Description of Process |
|---|---|---|
| EP2527327A1 | Sumitomo Chemical Company | A two-step process involving amination of a dihalogenated precursor in a hydrophilic ether, followed by dehalogenation to yield the final product. google.com |
| CN102712593B | Sumitomo Chemical Company | Describes reacting a compound like 2,X-dichloro-4-(trifluoromethyl)pyridine with ammonia in a hydrophilic ether, followed by dehalogenation. google.com |
| EP0228846A1 | Ishihara Sangyo Kaisha, Ltd. | Preparation by reacting a halogeno-trifluoromethylpyridine compound with ammonia at a temperature of 50 to 200°C. googleapis.com |
Patents on Pharmaceutical Applications
The primary driver for the commercial development of this compound is its application as a key starting material for complex active pharmaceutical ingredients (APIs). Patents for several novel therapeutic agents implicitly cover the use of this compound in their synthesis.
A significant application is in the synthesis of Bimiralisib (B560068) (PQR309) , an orally available, dual pan-phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (B549165) (mTOR) inhibitor investigated for treating advanced solid tumors. nih.govmdpi.comnih.gov Published synthesis schemes explicitly show this compound as a crucial intermediate in the construction of the bimiralisib molecule. nih.gov
The compound is also identified as a key intermediate for Icenticaftor (QBW-251) , a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR), which has been studied for the treatment of chronic obstructive pulmonary disease (COPD). nih.govnih.gov The presence of the 4-(trifluoromethyl)pyridin-2-amine moiety in these advanced clinical candidates highlights the compound's strategic importance to the pharmaceutical industry.
| Final Product | Therapeutic Area | Role of this compound |
|---|---|---|
| Bimiralisib | Oncology (PI3K/mTOR inhibitor) | Key intermediate used in the synthesis of the core molecular structure. nih.govnih.gov |
| Icenticaftor | Respiratory (CFTR potentiator) | Identified as a building block for the synthesis of the drug molecule. nih.govnih.gov |
Patents on Agrochemical Applications
While patents describe this compound as a useful intermediate for agrochemicals, its direct application in major commercialized products is less clear than in the pharmaceutical sector. google.comgoogleapis.com The 4-(trifluoromethyl)pyridine (B1295354) structural motif is indeed present in important agrochemicals.
For instance, the insecticide Flonicamid and the herbicide Pyroxsulam both contain a 4-(trifluoromethyl)pyridine core. nih.govjst.go.jp However, patent literature on the synthesis of these specific agrochemicals indicates that they are typically derived from 4-(trifluoromethyl)nicotinic acid or its derivatives, rather than from this compound. google.compatsnap.comgoogle.com The development of a manufacturing process for Pyroxsulam involved creating a new synthetic route to 4-(trifluoromethyl)pyridines, highlighting the importance of this class of compounds in general. researchgate.netacs.org
Therefore, while the broader class of 4-(trifluoromethyl)pyridines is vital to the agrochemical industry, the specific role of this compound as a direct precursor in currently marketed major products is not prominently established in publicly available process patents.
| Agrochemical | Function | Key Precursor Mentioned in Patents |
|---|---|---|
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid. patsnap.comgoogle.com |
| Pyroxsulam | Herbicide | 2-Methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.com |
Market Trends and Projections
The market for this compound is niche but growing, driven by its indispensable role in the synthesis of high-value end products. Market analysis reports highlight that the demand is closely tied to the pipeline and commercial success of the pharmaceuticals and specialty chemicals derived from it. prof-research.comopenpr.com
Key market dynamics include:
Growth Drivers : The primary driver is the expanding pharmaceutical industry, particularly in oncology and rare diseases, where novel, complex molecules are required. datainsightsmarket.com The use of the compound as a building block in organic synthesis for fine chemicals also contributes to demand. datainsightsmarket.com
Regional Markets : Analysis points to a global market, with significant activity in regions with strong pharmaceutical and chemical manufacturing bases, including North America, Europe, and increasingly, East Asia (specifically China). prof-research.com
Market Analysis : Comprehensive market reports employ various analytical tools like SWOT, PESTLE, and Porter's Five Forces to evaluate the market landscape. openpr.com These analyses focus on factors such as market share of major chemical suppliers, profit margins, and strategic growth opportunities. openpr.com
Projections for related trifluoromethylpyridine intermediates, such as 2-Chloro-4-(trifluoromethyl)pyridine, show a steady compound annual growth rate (CAGR), indicating a healthy and expanding market for this entire class of chemicals. datainsightsmarket.com The growth is sustained by continuous research and development in the pharmaceutical and agrochemical industries, which are constantly seeking novel bioactive molecules built from unique fluorinated precursors like this compound. nih.gov
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Amino-4-(trifluoromethyl)pyridine be optimized for high purity and yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of fluorinated pyridine precursors. For example, sodium azide can react with pentafluoropyridine to introduce the amino group, followed by methyl group functionalization via optimized fluorination techniques. Crystallization from methanol or ethanol is recommended to improve purity, as demonstrated in trifluoroacetate salt preparations . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize byproducts like regioisomers.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm regiochemistry and trifluoromethyl group placement .
- X-ray Crystallography : Resolves atomic positions and hydrogen-bonding networks (e.g., N–H⋯O interactions in trifluoroacetate salts with R_2$$^2(8) motifs) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., MW = 162.12 g/mol) and fragmentation patterns .
Q. How should researchers address discrepancies between experimental and computational spectral data?
- Methodological Answer : Cross-validate using hybrid methods. For instance, compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts. Adjust computational parameters (e.g., solvent effects, basis sets) to align with observed data. Contradictions may arise from conformational flexibility or protonation states, as seen in pyridinium cation structures .
Advanced Research Questions
Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound derivatives?
- Methodological Answer : In trifluoroacetate salts, N–H⋯O hydrogen bonds form R_2$$^2(8) motifs between pyridinium cations and anions, stabilizing chains along crystallographic axes. π–π interactions between aromatic rings (centroid separations: 3.58–3.67 Å) further enhance lattice stability. Use Mercury software to visualize these interactions in CIF files from crystallographic studies .
Q. How can computational docking methods predict the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Lamarckian genetic algorithms (e.g., AutoDock Vina) simulate ligand-receptor interactions by optimizing empirical free energy functions. For example, dock the compound into enzyme active sites (e.g., kinases) and analyze binding poses using PyMOL. Validate predictions with in vitro assays to resolve false positives from van der Waals clashes or solvation effects .
Q. What strategies enable selective functionalization of the pyridine ring without disrupting the trifluoromethyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily shield the amino group with tert-butoxycarbonyl (Boc) before electrophilic substitution.
- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate specific positions, followed by quenching with electrophiles (e.g., aldehydes, halides).
- Cross-Coupling : Suzuki-Miyaura reactions with boronic esters (e.g., pinacol boronate derivatives) retain the CF group .
Q. How does the trifluoromethyl group influence the compound’s stability under acidic or basic conditions?
- Methodological Answer : The electron-withdrawing CF group reduces pyridine ring basicity, enhancing stability in acidic media. However, strong bases (e.g., NaOH) may hydrolyze the amino group. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
